molecular formula C15H16N2O4S B2935753 (2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone CAS No. 361167-85-3

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone

Cat. No.: B2935753
CAS No.: 361167-85-3
M. Wt: 320.36
InChI Key: IYYZQBYMUSUVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone is a synthetic small molecule featuring a benzothiophene core substituted with a nitro group at the 5-position and a 2,6-dimethylmorpholino moiety via a methanone linker. The 2,6-dimethylmorpholine group introduces steric bulk and conformational rigidity, which may influence solubility, metabolic stability, and target engagement.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(5-nitro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-9-7-16(8-10(2)21-9)15(18)14-6-11-5-12(17(19)20)3-4-13(11)22-14/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYZQBYMUSUVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322888
Record name (2,6-dimethylmorpholin-4-yl)-(5-nitro-1-benzothiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361167-85-3
Record name (2,6-dimethylmorpholin-4-yl)-(5-nitro-1-benzothiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and a halogenated aromatic compound.

    Nitration: The benzothiophene ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Morpholine Substitution: The morpholine ring, substituted with dimethyl groups, is introduced through a nucleophilic substitution reaction. This involves reacting the nitrated benzothiophene with a suitable morpholine derivative under basic conditions.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of benzothiophene using industrial nitration equipment.

    Continuous Flow Reactors: Use of continuous flow reactors for the substitution and acylation steps to ensure consistent product quality and yield.

    Purification: Industrial purification techniques such as crystallization, distillation, and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized into two classes: (1) morpholino-containing methanones and (2) heterocyclic nitro-substituted derivatives. Key comparisons are summarized below:

Compound Core Structure Substituents Key Properties Synthetic Route
(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone Benzothiophene 5-Nitro, 2,6-dimethylmorpholino High electron deficiency (nitro), steric bulk (dimethylmorpholino) Likely Suzuki coupling or nucleophilic substitution (inferred)
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) Cyclopropane Phenoxy, phenyl, morpholino Diastereomer-rich mixture (dr 20:1), moderate yield (53%) Pd-catalyzed cyclopropane functionalization
(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone Dichlorophenyl 2,6-Dichloro, 2,6-dimethylmorpholino Discontinued (stability/synthesis challenges inferred) Not specified
5-(2-Triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) Benzophenone Triphenylamine, hydroxy Yellow powder, moderate yield (29%), used in optoelectronics Suzuki coupling
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile Benzofuran Bromo, methylthio, nitrile Planar structure with bromine for cross-coupling Nucleophilic substitution
Key Comparative Insights

Morpholino Group Impact: The 2,6-dimethylmorpholino group in the target compound introduces greater steric hindrance compared to unsubstituted morpholino derivatives (e.g., 15da in ). This may reduce metabolic degradation but could also limit binding to flat receptor pockets, as seen in cannabinoid studies where morpholinoethyl chain length affected CB1 receptor affinity . In contrast, the discontinued dichlorophenyl analogue lacks the benzothiophene core, suggesting that the heterocyclic system in the target compound may improve stability or target specificity.

Nitro vs. Halogen Substituents :

  • The 5-nitro group on benzothiophene enhances electron-withdrawing character compared to bromine in benzofuran derivatives (e.g., 6b in ). This could increase reactivity in nucleophilic aromatic substitution or polar interactions in biological targets.
  • However, nitro groups may confer higher toxicity risks compared to halogens, as observed in discontinued halogenated benzene derivatives .

Synthetic Complexity: Suzuki coupling (used for BPOH-TPA ) typically achieves moderate yields (~29%) for sterically hindered aryl boronic esters. The target compound’s nitro group may further complicate coupling efficiency due to electronic deactivation. Morpholino-containing compounds like 15da are synthesized via Pd-catalyzed methods with higher yields (53%), suggesting that steric effects from dimethylmorpholino could be manageable with optimized catalysts.

Biological Relevance: While direct bioactivity data for the target compound is absent, morpholino groups in cannabinoid analogues show that substituent bulk and chain length critically influence receptor binding.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~360 g/mol ~2.5 5 (nitro, morpholino O) 3
BPOH-TPA 441.17 g/mol 5.2 3 5
15da ~324 g/mol 3.1 3 4

Biological Activity

(2,6-Dimethylmorpholino)(5-nitro-1-benzothiophen-2-yl)methanone, with the molecular formula C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S and a molecular weight of 320.36 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is believed to exert its biological effects primarily through inhibition of specific enzymes and receptors involved in various cellular processes. Notably, it has been identified as a potential inhibitor of deubiquitylating enzymes (DUBs), which play critical roles in regulating protein degradation and signaling pathways associated with cancer and neurodegenerative diseases .

Biological Activities

Antitumor Activity:
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of epidermal growth factor receptor (EGFR)-activated cells, which are often implicated in various cancers. This inhibition suggests a potential role in cancer therapy targeting EGFR pathways .

Neuroprotective Effects:
Preliminary studies suggest that this compound may also have neuroprotective effects. It has been linked to mechanisms that reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity:
Emerging data indicate that the compound possesses antimicrobial properties against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies

  • Inhibition of Cancer Cell Lines:
    A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Neuroprotective Assays:
    In vitro assays using neuronal cell cultures exposed to neurotoxic agents showed that treatment with this compound significantly reduced cell death and maintained cellular integrity. The mechanism was attributed to its antioxidant properties and modulation of apoptotic pathways .
  • Antimicrobial Testing:
    A series of antimicrobial susceptibility tests revealed that the compound exhibited effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an alternative therapeutic agent .

Data Summary Table

Biological Activity Mechanism Case Study Findings
AntitumorInhibition of EGFR signalingSignificant reduction in cancer cell viability
NeuroprotectiveReduction of oxidative stressDecreased neuronal cell death in toxic environments
AntimicrobialDisruption of bacterial cell wall synthesisEffective against Gram-positive bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.